パクリタキセル F

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

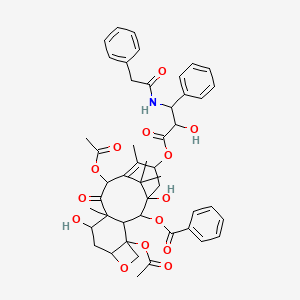

Taxol F is a chemotherapeutic agent that has been used to treat various types of cancer since its discovery in the late 1970s. It is a derivative of the original Taxol molecule and has been modified to increase its biological activity. Taxol F has a wide range of applications in the medical field, including the treatment of breast, ovarian, and lung cancers. It is also used to treat a variety of other cancers, including those of the head and neck, bladder, and prostate. The mechanism of action of Taxol F and its biochemical and physiological effects are still being studied.

科学的研究の応用

抗がん剤

パクリタキセルは世界で最も効果的な抗がん剤の1つとして認識されています {svg_1}. 乳がん、肺がん、卵巣がんの治療に広く使用されています {svg_2}. この薬剤は、非小細胞肺がん、カポジ肉腫、肺、乳房、膀胱、前立腺、食道、膵臓のがんの治療において、臨床的に使用範囲が広がっています {svg_3}.

生合成経路の研究

パクリタキセルの生合成経路の解明は、パクリタキセル供給の問題を解決するための鍵です {svg_4}. パクリタキセルの生合成経路には、推定20段階の酵素反応が必要とされています {svg_5}. この経路を理解することで、パクリタキセルの大量生産を改善することができます {svg_6}.

アシル化反応

特殊なイチイ属BAHDファミリーのアシル転移酵素(ACT)によって媒介されるアシル化反応は、コアタキサン骨格の修飾における最も重要な段階の1つとして認識されています {svg_7}. これは、パクリタキセルの収率向上に貢献しています {svg_8}.

内生菌による微生物発酵

内生菌による微生物発酵は、パクリタキセル生産において、費用対効果が高く、時間のかからない、環境に優しいアプローチです {svg_9}. この驚異的な薬剤の環境に優しく経済的な生産のために、多くの内生菌がまだ調査されていません {svg_10}.

創薬

パクリタキセル合成の主な天然源であるイチイ属の絶滅により、腫瘍学分野で新しい代替アプローチを開発する必要が生じました {svg_11}. 新しい天然資源ベースのバイオテクノロジー技術の開発は、有望な研究分野です {svg_12}.

その他の医療用途

パクリタキセルは、抗がん作用に加えて、他の医療分野でも潜在的な用途があります {svg_13}. しかし、これらの潜在的な用途は、さらなる研究と探求が必要です {svg_14}.

Safety and Hazards

将来の方向性

Future research is focused on improving the production of Taxol. This includes finding an environmentally sustainable production method based on the use of microorganisms, increasing its bioavailability without exerting adverse effects on the health of patients, and minimizing the resistance presented by a high percentage of cells treated with paclitaxel . Recent advances in metabolic engineering and optimization of the Taxol pathway in different hosts have led to the accumulation of taxane intermediates . Future genetic engineering approaches aim to produce fungal Taxol and precursors .

作用機序

Target of Action

Taxol F, also known as Paclitaxel, is a chemotherapeutic agent that primarily targets microtubules in cancer cells . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Unlike other tubulin-binding anticancer drugs, which prevent the assembly of tubulin into microtubules, Taxol F promotes the assembly of tubulin into microtubules and prevents their depolymerization . This hyper-stabilization of microtubules disrupts the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions . As a result, it blocks cell cycle progression, prevents mitosis, and inhibits the growth of cancer cells .

Biochemical Pathways

The biosynthesis of Taxol F involves an estimated 20 steps of enzymatic reactions . The first and rate-limiting enzyme of the Taxol biosynthesis pathway is the class 1 terpene cyclase taxadiene synthase (TXS) .

Pharmacokinetics

Taxol F is administered intravenously and is highly lipophilic . It has a low bioavailability when administered orally due to its poor water solubility . It is metabolized in the liver by the cytochrome P450 enzymes CYP2C8 and CYP3A4, and it is excreted in feces and urine . The elimination half-life of Taxol F is approximately 5.8 hours .

Result of Action

The primary molecular effect of Taxol F is the disruption of microtubule dynamics, which leads to mitotic arrest and cell death . On a cellular level, Taxol F induces abnormal arrays or “bundles” of microtubules throughout the cell cycle and multiple asters of microtubules during mitosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Taxol F. For instance, the production of Taxol F by endophytic fungi can be affected by various factors such as the presence of precursors, elicitors, and inhibitors . Furthermore, the resistance presented by a high percentage of cells treated with Taxol F is a significant challenge that needs to be addressed .

特性

IUPAC Name |

[4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H53NO14/c1-26-32(61-44(57)38(54)37(30-18-12-8-13-19-30)49-35(53)22-29-16-10-7-11-17-29)24-48(58)42(62-43(56)31-20-14-9-15-21-31)40-46(6,33(52)23-34-47(40,25-59-34)63-28(3)51)41(55)39(60-27(2)50)36(26)45(48,4)5/h7-21,32-34,37-40,42,52,54,58H,22-25H2,1-6H3,(H,49,53) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHNNRQMRNHUFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)CC6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H53NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)